molecular formula C11H10ClF3N2O B2380777 N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide CAS No. 2094538-24-4

N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide

Cat. No.: B2380777
CAS No.: 2094538-24-4
M. Wt: 278.66
InChI Key: HDITUXKGKMKWAJ-UHFFFAOYSA-N
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Description

N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Alkylation: The pyridine derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethyl group.

    Amidation: The resulting intermediate is then subjected to amidation with prop-2-enamide under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents on the pyridine ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Material Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in medicinal applications, it may inhibit key enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}acetamide: A structurally similar compound with an acetamide group instead of prop-2-enamide.

    N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}but-2-enamide: A compound with a but-2-enamide group.

Uniqueness

N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the prop-2-enamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O/c1-3-9(18)16-6(2)7-4-5-8(11(13,14)15)17-10(7)12/h3-6H,1H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUXKGKMKWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=C(C=C1)C(F)(F)F)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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